(2-Azidoethyl)benzene

Organometallic Chemistry Catalysis Azide Transformations

Generic azide substitution introduces catalytic incompatibility risk in Ru-mediated transformations. (2-Azidoethyl)benzene (CAS 6926-44-9) is a structurally defined alkyl azide scaffold with a phenethyl spacer that exhibits divergent reactivity from benzylic and aryl azides, as demonstrated by Risse et al. (2011). • Predictable stoichiometric formation of mononuclear tetrazene complexes with [Cp∧RuCl₂]₂, enabling well-characterized organometallic adduct synthesis. • No anaerobic metabolism in mouse liver microsomes - suitable as a metabolically stable bioorthogonal handle where premature azide reduction must be avoided. • Supplied at ≥95% purity with ambient shipping; no hazardous material surcharge per DOT/IATA classification.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 6926-44-9
Cat. No. B1267214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Azidoethyl)benzene
CAS6926-44-9
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN=[N+]=[N-]
InChIInChI=1S/C8H9N3/c9-11-10-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyDFSGPCZWEQJJID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Azidoethyl)benzene Chemical Properties & Procurement


(2-Azidoethyl)benzene (CAS 6926-44-9), also known as 2-phenylethyl azide or phenethyl azide, is an organic azide belonging to the class of alkyl azides. It consists of a benzene ring linked to an azido group (-N₃) via an ethylene spacer (-CH₂-CH₂-). The compound has a molecular formula of C₈H₉N₃ and a molecular weight of 147.18 g/mol . Its calculated XLogP3-AA value is 3.1, indicating moderate lipophilicity [1]. Physical property data indicate a boiling point of 68 °C at 0.5 Torr [2]. The compound is typically supplied as a versatile small molecule scaffold with a minimum purity specification of 95% from commercial vendors .

(2-Azidoethyl)benzene vs. Benzyl & Aryl Azides


Organic azides are a structurally diverse class of compounds with variable reactivity profiles dictated by the nature of the carbon framework attached to the azido group. The specific spatial arrangement and electronic environment of the azido group in (2-azidoethyl)benzene—an alkyl azide with a phenyl group separated by a two-carbon spacer—differs fundamentally from both benzylic azides (direct benzyl attachment) and aryl azides (direct phenyl attachment). These structural differences manifest as divergent behavior in catalytic transformations, stability under specific reaction conditions, and metabolic pathways, making generic substitution without experimental validation a significant risk to synthetic success or biological assay reproducibility [1].

(2-Azidoethyl)benzene Differentiation Evidence


Reactivity with Cyclopentadienyl Ru Complexes

In the presence of cyclopentadienyl ruthenium complexes such as [Cp∧RuCl₂]₂, benzylic azides undergo a coupling reaction to yield hydrobenzamide and other products. However, (2-azidoethyl)benzene does not participate in this same coupling pathway, demonstrating a distinct reactivity profile compared to benzylic azides under identical catalytic conditions [1]. This differential reactivity is a key consideration for researchers developing Ru-catalyzed methodologies, as it dictates which azide substrates are compatible with a given synthetic route [2].

Organometallic Chemistry Catalysis Azide Transformations

Mononuclear Tetrazene Complex Formation with Ru

In stoichiometric reactions with the ruthenium complex [Cp∧RuCl₂]₂, (2-azidoethyl)benzene forms mononuclear tetrazene complexes. This behavior is shared with benzyl azide, confirming a specific, well-defined stoichiometric reaction outcome that is distinct from the catalytic decomposition pathways observed for benzylic azides [1]. This predictable complex formation is valuable for the targeted synthesis of ruthenium-azide adducts for further study or application.

Coordination Chemistry Azide Ligands Ruthenium Complexes

Metabolic Stability in Mouse Liver Microsomes

In vitro metabolism studies using mouse liver microsomes under anaerobic conditions revealed a critical difference: phenyl azide, p-methoxyphenyl azide, and the aliphatic congener phenethyl azide (synonymous with (2-azidoethyl)benzene) did not yield detectable metabolites [1]. In contrast, p-substituted aromatic azides with specific substituents were found to undergo metabolic transformation, demonstrating that the azide's substitution pattern significantly impacts its metabolic fate [2].

Drug Metabolism Pharmacokinetics Azide Biotransformation

Ru-Tetraazadiene Complex Stability

The reaction of Cp*RuCl(cod) with two equivalents of (2-azidoethyl)benzene leads to the formation of a highly stable and catalytically inactive tetraazadiene complex [1]. In contrast, under similar conditions, no reaction was observed between (2-azidoethyl)benzene and a related complex (complex 2) in dioxane at 80 °C [2]. This behavior highlights a specific, concentration-dependent reaction pathway that differs from that of other azides, offering a unique handle for studying catalyst inhibition or for the deliberate synthesis of stable ruthenium-azide adducts.

Organometallic Chemistry Catalyst Deactivation Azide Complexes

(2-Azidoethyl)benzene Research & Industrial Applications


Ruthenium-Catalyzed Azide Transformations

As demonstrated by Risse et al. (2011), (2-azidoethyl)benzene exhibits unique reactivity with cyclopentadienyl ruthenium complexes compared to benzylic azides [1]. Researchers studying Ru-catalyzed reactions of azides can employ this compound as a benchmark substrate to probe mechanistic pathways or to deliberately induce catalyst inhibition through the formation of stable, catalytically inactive tetraazadiene complexes [2].

Ruthenium-Azide Complex Synthesis

The predictable formation of mononuclear tetrazene complexes from the stoichiometric reaction of (2-azidoethyl)benzene with [Cp∧RuCl₂]₂ [1] makes it a valuable ligand precursor for synthesizing well-characterized ruthenium-azide adducts. These complexes can serve as model compounds for studying the coordination chemistry of azides or as intermediates in the development of new organometallic materials.

Metabolic Stability of Azide Probes

In vitro metabolism data indicate that phenethyl azide (i.e., (2-azidoethyl)benzene) is not metabolized under anaerobic conditions in mouse liver microsomes, unlike certain p-substituted aryl azides [1]. This suggests its potential utility as a metabolically stable azide handle in the design of bioorthogonal probes or drug candidates where premature azide reduction would be detrimental.

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